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CGI Improvement and Efficacy Data from Clinical Trials

Trial Phase & ) o Study

. Dosage CGl Scale Used Key Efficacy Findings
Population Reference
Phase 3 (6-week), 200 mg/day CGI-S (Change Statistically significant Adler et al.,
Adults [1] [2] & 400 from baseline) improvement vs. placebo at 2020

mg/day Day 42 (p < 0.05) [1] [2].
Phase 3 (52- 400 mg/day CGI-S (Change Improvement of 1.5 points Wigal et al.,
week), Adults [3] from baseline) from baseline over 52 weeks 2025
[4] [3] [4].
Phase 3 (6-week), 328.8 CGI-S-ADHD Significant improvement vs. Wilens et al.,
Adolescents [5] mg/day (Change from placebo at Week 6 (-1.42 2025
baseline) points, p = 0.0038) [5].

Detailed Experimental Protocols for CGl Assessment
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For researchers designing clinical trials, the methodology for assessing CGI is critical. The following
protocol is synthesized from the cited centanafadine studies.
Protocol Title:

Assessment of Clinical Global Impression of Severity (CGI-S) in Centanafadine Trials for ADHD.

Objective:

To evaluate the global severity of ADHD illness and its change over time in response to centanafadine

treatment, providing a clinician-determined measure of efficacy.

Materials and Reagents:

e CGI-S Scale: A single-item, clinician-rated instrument.

¢ Rating Scale: 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients).

e CGI-l Scale: A single-item, clinician-rated instrument for improvement from baseline. Scale: 1 (Very
much improved) to 7 (Very much worse).

Experimental Workflow:

The following diagram outlines the workflow for administering the CGI assessments in a long-term trial like

the 52-week adult study [4].
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Key Procedural Details:

¢ Rater Qualification: The assessment must be performed by a qualified clinician (e.g., psychiatrist,
clinical psychologist) trained in the use of the CGI scale and with experience in diagnosing and
treating ADHD [4].
e Assessment Schedule:
o Baseline: CGI-S is assessed at the beginning of the treatment period.
o Post-Baseline: CGI-S and CGI-I are assessed at scheduled clinic visits throughout the trial
(e.g., Weeks 1, 2, 4, 8, 12, etc., as per the study protocol) [4].
e Assessment Basis: The clinician's rating should be based on a structured or semi-structured clinical
interview with the patient, which may include reference to specific symptom rating scales like the
AISRS or ADHD-RS-5 [1] [5].

Data Analysis:
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¢ Primary Efficacy Measure: Change in CGI-S score from baseline to the study endpoint (e.g., Week
6 or Week 52) is analyzed using a statistical model (e.g., mixed-effect model for repeated measures)
(3] [4].

e Secondary/Categorical Measure: The proportion of patients rated as "responders" (e.g., defined as
a CGl-I score of 1 or 2 "Much" or "Very much improved") at endpoint is often reported as a secondary
outcome using summary statistics [3].

Mechanism of Action and Clinical Workflow

Centanafadine is a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)
[3] [6]. Its triple monoamine activity is hypothesized to underpin its efficacy on core ADHD symptoms and
global functioning. The following diagram illustrates this proposed mechanism and its link to clinical

assessment.

Improvement in Core ADHD Symptoms:
Inattention, Hyperactivity, Impulsivity

Clinician observes global improvement
as measured by CGI-S reduction

Click to download full resolution via product page

Key Insights for Research and Development

¢ Novel Mechanism: As an NDSRI, centanafadine offers a non-stimulant, non-scheduled
pharmacological option. Its serotonergic activity is a key differentiator, with theoretical potential to
benefit emotional dysregulation and anxiety often comorbid with ADHD, though this requires further
dedicated study [6].

¢ Tolerability Profile: The safety profile is crucial for long-term use. In the 52-week adult trial, the most
common adverse events (e.g., insomnia, nausea, diarrhea) were mostly mild to moderate, with a
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discontinuation rate of 12.3% due to TEAES. No serious adverse events were deemed related to the
drug [3] [4].

I hope these detailed application notes and protocols are helpful for your research and development work.

Should you require further elaboration on any specific aspect, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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